Cas no 253324-92-4 ((1S)-1-Amino-1,3,4,5-tetrahydro-3-methyl-2H-3-benzazepin-2-one)

(1S)-1-Amino-1,3,4,5-tetrahydro-3-methyl-2H-3-benzazepin-2-one structure
253324-92-4 structure
Product Name:(1S)-1-Amino-1,3,4,5-tetrahydro-3-methyl-2H-3-benzazepin-2-one
CAS No:253324-92-4
MF:C11H14N2O
MW:190.241662502289
CID:67253
PubChem ID:44178390
Update Time:2025-04-18

(1S)-1-Amino-1,3,4,5-tetrahydro-3-methyl-2H-3-benzazepin-2-one Chemical and Physical Properties

Names and Identifiers

    • (1S)-1-Amino-1,3,4,5-tetrahydro-3-methyl-2H-3-benzazepin-2-one
    • (5S)-5-amino-3-methyl-2,5-dihydro-1H-3-benzazepin-4-one
    • 2H-3-BENZAZEPIN-2-ONE, 1-AMINO-1,3,4,5-TETRAHYDRO-3-METHYL-, (1S)-
    • 2H-3-Benzazepin-2-one,1-amino-1,3,4,5-tetrahydro-3-methyl-,(1S)
    • I08-0418
    • 2H-3-BENZAZEPIN-2-ONE,1-AMINO-1,3,4,5-TETRAHYDRO-3-METHYL-,(1S)-
    • (1S)-1-Amino-3-methyl-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one
    • Z463545GW2
    • DTXSID80657697
    • 253324-92-4
    • Semagacestat metabolite M2
    • UNII-Z463545GW2
    • (S)-1-amino-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-2-one
    • CS-B0687
    • (5S)-5-amino-3-methyl-2, 5-dihydro-1H-3-benzazepin-4-one
    • (S)-1-amino-3-methyl-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one
    • RETLCOJLSHBJEZ-JTQLQIEISA-N
    • (S)-1-Amino-3-methyl-4,5-dihydro-1H-benzo(d)azepin-2(3H)-one
    • AKOS006312451
    • (S)-1-amino-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one
    • AC-24393
    • SCHEMBL4126331
    • D77209
    • Inchi: 1S/C11H14N2O/c1-13-7-6-8-4-2-3-5-9(8)10(12)11(13)14/h2-5,10H,6-7,12H2,1H3/t10-/m0/s1
    • InChI Key: RETLCOJLSHBJEZ-JTQLQIEISA-N
    • SMILES: O=C1[C@H](C2C=CC=CC=2CCN1C)N

Computed Properties

  • Exact Mass: 190.11100
  • Monoisotopic Mass: 190.110613074g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 0
  • Complexity: 229
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 46.3Ų

Experimental Properties

  • Density: 1.124
  • Melting Point: 98-99 ºC
  • PSA: 46.33000
  • LogP: 1.33910

(1S)-1-Amino-1,3,4,5-tetrahydro-3-methyl-2H-3-benzazepin-2-one Pricemore >>

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